Cas no 56703-55-0 (but-3-yn-1-yl acetate)

But-3-yn-1-yl acetate is a versatile acetylene derivative with applications in organic synthesis and specialty chemical manufacturing. Its terminal alkyne functionality enables efficient coupling reactions, such as Sonogashira and click chemistry, making it valuable for constructing complex molecular frameworks. The acetate group enhances solubility and reactivity, facilitating selective transformations. This compound is particularly useful in pharmaceutical and agrochemical research, where its structural features support the development of bioactive intermediates. High purity grades ensure consistent performance in catalytic and stoichiometric processes. Proper handling under inert conditions is recommended due to its reactive nature. Storage in a cool, dry environment preserves stability.
but-3-yn-1-yl acetate structure
but-3-yn-1-yl acetate structure
Product Name:but-3-yn-1-yl acetate
CAS No:56703-55-0
MF:C6H8O2
MW:112.126522064209
MDL:MFCD01632457
CID:1015792
PubChem ID:3262842
Update Time:2025-06-08

but-3-yn-1-yl acetate Chemical and Physical Properties

Names and Identifiers

    • 3-Butynyl-1-Acetate
    • but-3-ynyl acetate
    • 1-acetoxybut-3-yne
    • 3-butynyl acetate
    • 4-Acetoxy-1-butyne
    • 4-acetoxybut-1-yne
    • acetic acid but-3-ynyl ester
    • But-3-yn-1-yl acetate
    • 3-Butyn-1-yl Acetate
    • DTXSID40390790
    • MFCD01632457
    • CS-0242576
    • AKOS006237899
    • SY325196
    • SCHEMBL114714
    • EN300-2520659
    • G40501
    • 56703-55-0
    • but-3-yn-1-yl acetate
    • MDL: MFCD01632457
    • Inchi: 1S/C6H8O2/c1-3-4-5-8-6(2)7/h1H,4-5H2,2H3
    • InChI Key: SNGNSVDRPMTMGW-UHFFFAOYSA-N
    • SMILES: O(C(C)=O)CCC#C

Computed Properties

  • Exact Mass: 112.05200
  • Monoisotopic Mass: 112.052429494g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 118
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.30000
  • LogP: 0.57280

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abcr
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but-3-yn-1-yl acetate Suppliers

Amadis Chemical Company Limited
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(CAS:56703-55-0)but-3-yn-1-yl acetate
Order Number:A1166483
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:06
Price ($):2682.0
Email:sales@amadischem.com

Additional information on but-3-yn-1-yl acetate

Properties and Applications of But-3-yn-1-yl acetate (CAS No. 56703-55-0)

But-3-yn-1-yl acetate, with the chemical formula C₅H₆O₂ and CAS number 56703-55-0, is an organic compound that belongs to the class of acetylenic esters. This compound features a propargyl group (-C≡CCH₃) attached to an acetoxy moiety (-COOCH₃), making it a versatile intermediate in organic synthesis and pharmaceutical applications. The unique structure of but-3-yn-1-yl acetate imparts distinct chemical properties that make it valuable in various synthetic pathways, particularly in the development of bioactive molecules.

The reactivity of but-3-yn-1-yl acetate arises from its triple bond and ester functionality. The propargyl group can participate in various reactions such as Sonogashira coupling, which is widely used in constructing carbon-carbon bonds in pharmaceuticals and agrochemicals. Additionally, the ester group can undergo hydrolysis or transesterification, offering further synthetic flexibility. These characteristics have positioned but-3-yn-1-yl acetate as a key building block in medicinal chemistry, enabling the synthesis of complex molecules with potential biological activity.

In recent years, there has been growing interest in the applications of acetylenic compounds like but-3-yn-1-yl acetate due to their role in developing novel therapeutic agents. For instance, studies have demonstrated the utility of propargyl esters in designing inhibitors targeting specific enzymes involved in metabolic pathways. The triple bond in but-3-yn-1-yl acetate allows for precise functionalization, which is crucial for achieving high selectivity in drug design. This has led to its incorporation into research efforts aimed at creating next-generation drugs with improved efficacy and reduced side effects.

The pharmaceutical industry has also explored the use of but-3-yn-1-yl acetate as a precursor for heterocyclic compounds, which are prevalent in many active pharmaceutical ingredients (APIs). The propargyl group can serve as a handle for constructing nitrogen-containing heterocycles through cyclization reactions. Such heterocycles are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. By leveraging the reactivity of but-3-yn-1-y acetate, researchers can access novel scaffolds that may lead to breakthroughs in drug discovery.

Beyond pharmaceuticals, but-3-yne acetate finds applications in materials science and polymer chemistry. Its ability to undergo cross-coupling reactions makes it valuable for synthesizing functionalized polymers with enhanced properties. These polymers can be tailored for use in coatings, adhesives, and specialty materials where precise molecular architecture is essential. The growing demand for high-performance materials has further highlighted the importance of intermediates like but-yne acetate, driving innovation in synthetic methodologies.

The synthesis of CAS No 56703 - 55 - 0, or more accurately referred to as butenolone, involves multi-step processes that highlight its industrial significance. While not directly related to butenolone under standard nomenclature rules—CAS No 56703 - 55 - 0 specifically refers to butenolone—it is worth noting that derivatives such as butenolone are sometimes conflated with similar-sounding compounds due to their structural resemblance. However, this distinction underscores the importance of precise chemical naming conventions to avoid confusion.

In academic research, CAS No 56703 - 55 - 0 has been utilized as a reference compound for developing new synthetic routes. Its unique reactivity profile allows chemists to explore novel transformations that may not be possible with more conventional esters or alkenes. This has led to publications describing innovative synthetic strategies that could have broader implications beyond acetylenic chemistry alone.

The environmental impact of using CAS No 56703 - 55 - 0 also deserves consideration. As interest in green chemistry grows, researchers are increasingly focusing on developing sustainable synthetic routes that minimize waste and hazardous byproducts. The versatility of CAS No 56703 - 55 - 0 makes it an attractive candidate for such efforts, as it can often be incorporated into catalytic processes that enhance efficiency while reducing environmental footprint.

In conclusion,CAS No 56703 - 55 - 0,Butenolone, or more precisely Butenolone, represents a compound with significant potential across multiple domains including pharmaceuticals,CAS No butenolone, materials science,CAS no butenolone, and sustainable chemistry. Its unique structural features enable diverse applications,CAS no butenolone, making it a cornerstone of modern chemical research and industrial processes. As scientific understanding advances,CAS no butenolone, further exploration into its capabilities is likely to yield even more innovative uses,CAS no butenolone, reinforcing its importance as a valuable chemical intermediate.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:56703-55-0)but-3-yn-1-yl acetate
A1166483
Purity:99%
Quantity:5g
Price ($):2682.0
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